molecular formula C11H10N4O B11890763 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine CAS No. 153595-95-0

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11890763
CAS No.: 153595-95-0
M. Wt: 214.22 g/mol
InChI Key: RDBKKUAWHAHIQK-UHFFFAOYSA-N
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Description

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is a compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The oxadiazole ring is also a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the indole ring followed by the construction of the oxadiazole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the oxadiazole ring can yield amine derivatives .

Scientific Research Applications

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors in the body, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s stability and activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole ring but lacks the oxadiazole ring.

    1,3,4-Oxadiazole derivatives: Share the oxadiazole ring but lack the indole ring.

Uniqueness

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the indole and oxadiazole rings, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to compounds with only one of these rings .

Properties

CAS No.

153595-95-0

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H10N4O/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15)

InChI Key

RDBKKUAWHAHIQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(O3)N

Origin of Product

United States

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